FA-Glu-Glu-OH
Overview
Description
FA-Glu-Glu-OH is a dipeptide with the molecular formula C17H20N2O9 . It can be used as an intermediate in peptide synthesis .
Synthesis Analysis
A new glyco-phenol was produced by the coupling between glucosamine (Glu) and ferulic acid (FA) using Myceliophthora thermophila laccase as a biocatalyst in mild conditions . The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds .Molecular Structure Analysis
The molecular weight of FA-Glu-Glu-OH is 396.3 g/mol . The liquid chromatography-mass spectrometry analysis showed that the FA-Glu derivative exhibited a molecular mass at MM 713 g/mol containing one Glu molecule and three FA molecules after decarboxylation .Chemical Reactions Analysis
The enzymatic reaction created a new derivative (FA-Glu), produced from coupling between Glu and FA by covalent bonds . Under optimal conditions, almost 55% of -NH2 groups on Glu were bound with FA oxidation products .Physical And Chemical Properties Analysis
FA-Glu-Glu-OH has a molecular weight of 396.3 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 . It also has a topological polar surface area of 183 Ų and a heavy atom count of 28 .Scientific Research Applications
1. Fatty Acid Metabolism and Sphingolipid Biosynthesis
Research by (Guo et al., 2012) revealed the role of fatty acid 2-hydroxylase (FA2H) in initiating fatty acid α-oxidation and sphingolipid biosynthesis in mammalian cells. The study highlighted the stereospecificity of FA2H in producing (R)-enantiomers of hydroxyl fatty acids and its impact on the biosynthesis of sphingolipids, suggesting potential pharmaceutical and dietary treatments for diseases associated with FA2H mutations.
2. Influence on Glycogen Synthesis and Glucose Uptake
(Narasimhan, Chinnaiyan, & Karundevi, 2015) investigated the role of ferulic acid in regulating GLUT2 gene expression in the liver. The study found that ferulic acid can modulate GLUT2 expression, affecting glucose uptake and glycogen synthesis in the liver, highlighting its potential role in managing type-2 diabetes.
3. Enzymatic Activity and Interaction with Organic Matter
Research by (Mazzei & Piccolo, 2013) on the interaction between fulvic acids (FAs) and β-glucosidase (GLU) enzyme provided insights into how FA-enzyme associations can affect enzymatic activity. The study suggested that even weak interactions with FAs can partially inhibit the catalytic activity of enzymes like GLU, impacting environmental processes involving extracellular enzymes.
4. Role in Cancer Cell Metabolism
The immunohistochemical expression of GLUT1 and fatty acid synthase (FAS) in various carcinomas, as studied by (Aló et al., 2001) and (Visca et al., 2003), highlights the significance of these markers in the biological activities and aggressiveness of cancer cells. These findings underscore the potential role of GLUT1 and FAS in cancer diagnosis and treatment strategies.
5. Agricultural Applications
The study by (Teixeira et al., 2018) explored the application of amino acids like glutamate in agriculture, specifically in enhancing nitrogen metabolism and productivity in soybean crops. This research opens avenues for the use of amino acids in improving crop yield and quality.
6. Biosurfactant Production
(Marti et al., 2015) investigated the production of fatty-acyl-glutamate (FA-Glu) biosurfactant using Bacillus subtilis, revealing its potential for sustainable and efficient biosurfactant production. This research is significant for industrial applications, particularly in environmentally friendly processes.
7. Cancer Detection Technologies
Innovations in cancer detection, as shown by (Ruiyi et al., 2020), involve the use of folic acid and glutamic acid-functionalized materials for the electrochemical detection of cancer cells, offering new diagnostic tools in oncology.
8. Glial Cell Metabolism and Function
The study by (McClain & Gulbransen, 2017) on the effects of fluoroacetate on enteric glial cell functions, including calcium signaling and hemichannel function, provides insights into the roles of glial cells in neurotransmission and potential therapeutic approaches for neurological disorders.
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-4-carboxy-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O9/c20-13(6-3-10-2-1-9-28-10)18-11(4-7-14(21)22)16(25)19-12(17(26)27)5-8-15(23)24/h1-3,6,9,11-12H,4-5,7-8H2,(H,18,20)(H,19,25)(H,21,22)(H,23,24)(H,26,27)/b6-3+/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSOTQMOAWBLFA-NDYVEPOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FA-Glu-Glu-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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